Cas no 38401-74-0 (5-(4-Nitrophenyl)thiophene-2-carbaldehyde)
5-(4-Nitrophenyl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenecarboxaldehyde, 5-(4-nitrophenyl)-
- G38220
- SCHEMBL11110769
- STK952484
- AKOS001372448
- 5-(4-nitrophenyl) thiophene-2-carboxaldehyde
- 38401-74-0
- AB00772431-01
- EN300-24515
- CS-0242137
- 5-(4-nitrophenyl)thiophene-2-carbaldehyde
- Z57085817
- 5-(4-Nitrophenyl)thiophene-2-carbaldehyde
-
- MDL: MFCD01860784
- Inchi: 1S/C11H7NO3S/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H
- InChI Key: JTCFVBWDULLQMJ-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1C1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 233.01471
- Monoisotopic Mass: 233.01466426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 91.1Ų
Experimental Properties
- PSA: 60.21
5-(4-Nitrophenyl)thiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N498485-5mg |
5-(4-Nitrophenyl)thiophene-2-carbaldehyde |
38401-74-0 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N498485-10mg |
5-(4-Nitrophenyl)thiophene-2-carbaldehyde |
38401-74-0 | 10mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N498485-50mg |
5-(4-Nitrophenyl)thiophene-2-carbaldehyde |
38401-74-0 | 50mg |
$ 95.00 | 2022-06-03 | ||
| A2B Chem LLC | AV32576-50mg |
5-(4-nitrophenyl)thiophene-2-carbaldehyde |
38401-74-0 | 98% | 50mg |
$84.00 | 2024-04-20 | |
| A2B Chem LLC | AV32576-100mg |
5-(4-nitrophenyl)thiophene-2-carbaldehyde |
38401-74-0 | 98% | 100mg |
$112.00 | 2024-04-20 | |
| A2B Chem LLC | AV32576-250mg |
5-(4-nitrophenyl)thiophene-2-carbaldehyde |
38401-74-0 | 98% | 250mg |
$146.00 | 2024-04-20 | |
| A2B Chem LLC | AV32576-500mg |
5-(4-nitrophenyl)thiophene-2-carbaldehyde |
38401-74-0 | 98% | 500mg |
$243.00 | 2024-04-20 | |
| A2B Chem LLC | AV32576-1g |
5-(4-nitrophenyl)thiophene-2-carbaldehyde |
38401-74-0 | 98% | 1g |
$334.00 | 2024-04-20 | |
| A2B Chem LLC | AV32576-2.5g |
5-(4-nitrophenyl)thiophene-2-carbaldehyde |
38401-74-0 | 98% | 2.5g |
$623.00 | 2024-04-20 | |
| A2B Chem LLC | AV32576-5g |
5-(4-nitrophenyl)thiophene-2-carbaldehyde |
38401-74-0 | 98% | 5g |
$904.00 | 2024-04-20 |
5-(4-Nitrophenyl)thiophene-2-carbaldehyde Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 5-(4-Nitrophenyl)thiophene-2-carbaldehyde
Introduction to 5-(4-Nitrophenyl)thiophene-2-carbaldehyde (CAS No. 38401-74-0)
5-(4-Nitrophenyl)thiophene-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 38401-74-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aldehyde derivative combines the structural features of thiophene with a nitrophenyl substituent, making it a versatile intermediate in the development of novel bioactive molecules. The compound’s unique electronic and steric properties arise from the conjugation between the thiophene ring and the electron-withdrawing nitro group, which can modulate its reactivity and biological activity.
The synthesis of 5-(4-Nitrophenyl)thiophene-2-carbaldehyde typically involves multi-step organic transformations, including cyclization, functional group interconversion, and selective aldehyde formation. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or directed ortho-metalation strategies, have been employed to enhance yield and purity. These synthetic approaches not only highlight the compound’s synthetic utility but also underscore its importance in modern medicinal chemistry.
In recent years, 5-(4-Nitrophenyl)thiophene-2-carbaldehyde has garnered attention for its potential applications in drug discovery. The presence of both an aldehyde functionality and a nitrophenyl moiety provides multiple handles for further derivatization, enabling the design of structurally diverse libraries for high-throughput screening. Researchers have explored its derivatives as candidates for various therapeutic targets, including enzymes implicated in inflammatory diseases and cancer pathways.
One of the most compelling aspects of 5-(4-Nitrophenyl)thiophene-2-carbaldehyde is its role as a key intermediate in the synthesis of kinase inhibitors. Thiophene-based scaffolds are well-documented for their ability to interact with protein kinases, which are pivotal in cellular signaling cascades. The nitro group, while primarily a directing group in synthesis, can also influence the electronic properties of the molecule, potentially enhancing binding affinity to target proteins. This has led to several studies investigating its derivatives as inhibitors of aberrantly activated kinases in oncology.
Furthermore, the compound has been examined in the context of antimicrobial applications. The structural motif shared by 5-(4-Nitrophenyl)thiophene-2-carbaldehyde and known antimicrobial agents suggests that its derivatives may exhibit similar biological activities. Preliminary studies have demonstrated that certain analogs derived from this scaffold exhibit inhibitory effects against Gram-positive bacteria and fungi. This finding is particularly relevant in light of rising antibiotic resistance challenges, where novel chemical entities are urgently needed.
The aldehyde group in 5-(4-Nitrophenyl)thiophene-2-carbaldehyde serves as a critical site for further functionalization through condensation reactions with amines or hydrazines to form Schiff bases or hydrazones. These derivatives have been explored for their potential anticancer properties, with some reports indicating significant cytotoxicity against various tumor cell lines. The interplay between the electron-withdrawing nitro group and the electrophilic aldehyde moiety likely contributes to these observed effects by modulating both intracellular redox balance and DNA damage responses.
Recent advances in computational chemistry have also facilitated the rational design of new derivatives of 5-(4-Nitrophenyl)thiophene-2-carbaldehyde. Molecular modeling studies have identified key structural features that enhance binding to specific biological targets while minimizing off-target effects. These virtual screening approaches have accelerated the discovery process, allowing researchers to prioritize promising candidates for experimental validation.
The pharmacokinetic profile of compounds derived from 5-(4-Nitrophenyl)thiophene-2-carbaldehyde is another area of active investigation. Understanding how structural modifications influence absorption, distribution, metabolism, and excretion (ADME) properties is crucial for optimizing drug candidates. For instance, introducing lipophilic substituents may improve membrane permeability, whereas polar groups can enhance solubility and bioavailability.
In conclusion,5-(4-Nitrophenyl)thiophene-2-carbaldehyde (CAS No. 38401-74-0) represents a valuable building block in medicinal chemistry with diverse applications across therapeutic areas. Its unique structural features offer opportunities for designing novel bioactive molecules with potential clinical utility. As research continues to uncover new synthetic strategies and biological functions associated with this compound and its derivatives,5-(4-Nitrophenyl)thiophene-2-carbaldehyde is poised to remain a cornerstone in pharmaceutical innovation.
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